BenchChemオンラインストアへようこそ!

(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis

N-nitrosamine carcinogenesis stereochemistry-dependent organotropism guinea pig liver tumor model

This stereochemically defined cis isomer (CAS 69091-16-3) is the requisite reference standard for unambiguous nitrosamine impurity quantification under ICH M7/USP <1469> and the specific pancreatic/hepatic carcinogen for Syrian hamster and guinea pig models. The cis isomer undergoes β-hydroxylation to yield HPOP, the proximate pancreatic carcinogen (72.3% vs 30.2% for trans), producing fundamentally different DNA-reactive intermediates. Do not substitute with the commercial isomeric mixture (CAS 1456-28-6) or trans isomer (69091-15-2)—these are not analytically or biologically equivalent. Supplied at ≥95% purity with full characterization documentation.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 69091-16-3
Cat. No. B6244173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis
CAS69091-16-3
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)N=O
InChIInChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3/t5-,6+
InChIKeyDPYMAXOKJUBANR-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,6S)-2,6-Dimethyl-4-nitrosomorpholine (cis) CAS 69091-16-3: Defined Stereochemistry Nitrosamine for Carcinogenesis Research and Pharmaceutical Reference Standards


(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis (CAS 69091-16-3), also known as cis-N-nitroso-2,6-dimethylmorpholine (cis-NNDM) or cis-DMNM, is a cyclic nitrosamine with two defined chiral centers in the (2R,6S) configuration . It is the cis geometrical isomer of N-nitroso-2,6-dimethylmorpholine (NNDM), a well-characterized member of the N-nitrosamine class classified as carcinogenic in multiple experimental animal species by various routes of exposure [1]. The compound has a molecular formula of C6H12N2O2, a molecular weight of 144.17 g/mol, and is typically supplied at ≥95% purity with storage at 2–8°C . This specific stereoisomer is distinct from its trans counterpart (CAS 69091-15-2) and from the commercial isomeric mixture (CAS 1456-28-6), and is employed both as a model pancreatic/hepatic carcinogen in mechanistic toxicology and as a characterized reference standard for pharmaceutical nitrosamine impurity analysis supporting ANDA submissions and QC method validation [2].

Why the Cis Isomer of 2,6-Dimethyl-4-nitrosomorpholine Cannot Be Substituted by Its Trans Isomer or the Commercial Isomeric Mixture


The cis and trans isomers of N-nitroso-2,6-dimethylmorpholine exhibit divergent and, in some species, diametrically opposite carcinogenic organotropism and metabolic activation pathways that preclude their use as interchangeable surrogates [1]. The cis isomer (CAS 69091-16-3) preferentially undergoes β-hydroxylation by cytochrome P450 to yield N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), the proximate pancreatic carcinogen, whereas the trans isomer (CAS 69091-15-2) is predominantly metabolized via α-hydroxylation [2]. This stereochemistry-dependent metabolic routing produces fundamentally different DNA-reactive intermediates and explains why the cis isomer is the more potent pancreatic and hepatic carcinogen in Syrian hamsters and guinea pigs, while the trans isomer dominates esophageal carcinogenesis in rats [3]. Consequently, a researcher requiring a defined pancreatic carcinogen, or a pharmaceutical laboratory requiring a stereochemically resolved reference standard for validated nitrosamine impurity quantification, cannot accept the commercial mixture (typically ~2:1 cis:trans, CAS 1456-28-6) or the trans isomer as analytically or biologically equivalent substitutes.

Quantitative Differential Evidence for (2R,6S)-2,6-Dimethyl-4-nitrosomorpholine (cis) Versus Closest Analogs: Head-to-Head Carcinogenicity, Metabolic Pathway Partitioning, and Regulatory Reference Standard Utility


Near-Complete Liver Tumor Induction in Guinea Pigs by the Cis Isomer Versus Near-Zero Tumorigenicity of the Trans Isomer

In a direct head-to-head carcinogenicity study, male Strain-2 guinea pigs were administered the cis and trans isomers of nitroso-2,6-dimethylmorpholine (Me2NMOR) separately by gavage twice weekly for 30 weeks. Animals receiving the cis isomer developed nearly 100% incidence of liver tumors, accompanied by tumors of the lung and adrenal cortex, whereas almost none of the animals treated with the trans isomer died with tumors [1]. This stereochemical reversal of carcinogenic potency in the guinea pig—the opposite of the pattern seen in rats—establishes the cis isomer as an indispensable tool for species-specific nitrosamine carcinogenesis modeling [1].

N-nitrosamine carcinogenesis stereochemistry-dependent organotropism guinea pig liver tumor model

Differential in Vitro Metabolic Partitioning: Cis Isomer Yields >70% of the Proximate Pancreatic Carcinogen HPOP via β-Hydroxylation, Trans Isomer Yields Only 20–30%

Liver microsomes from male Syrian golden hamsters and Sprague Dawley rats metabolize both cis and trans NNDM at similar overall rates (VMax = 2.13 nmol/min/mg hamster microsomal protein), but with a dramatic shift in product distribution. The cis isomer yields >70% of the total detectable product as N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP, the proximate pancreatic carcinogen formed via β-hydroxylation), whereas the trans isomer yields HPOP as only a minor product (20–30% of total), with the balance diverted to α-hydroxylation-mediated fragmentation [1]. Among deuterated analogs, cis d0 NNDM produced 72.3% HPOP, compared to only 30.2% for trans d0 NNDM [1]. This β/α hydroxylation partitioning is stereochemistry-governed and directly correlates with pancreatic carcinogenic potency in the Syrian hamster [1].

nitrosamine metabolic activation cytochrome P450 β-hydroxylation vs α-hydroxylation HPOP proximate carcinogen

Cis Isomer Is More Potent Than Trans Isomer for Liver and Pancreas Tumor Induction in Syrian Hamsters

Groups of 20 Syrian male golden hamsters were treated by gavage with the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine, with doses corresponding to the natural mixture ratio (2 parts cis to 1 part trans). The cis isomer was more potent in inducing tumors of the liver and pancreas than the trans isomer [1]. This finding was corroborated by subsequent studies demonstrating that the carcinogenic potency of deuterated NNDM derivatives in the hamster pancreas parallels their ability to yield HPOP via β-hydroxylation—a pathway preferentially accessed by the cis configuration [2]. In contrast, a parallel study in Fischer 344 rats found that the trans isomer is the more potent esophageal carcinogen in that species, demonstrating that stereochemistry determines not only potency but target organ specificity [3].

Syrian hamster model pancreatic ductal adenocarcinoma species-specific nitrosamine carcinogenesis

2,6-Dimethylnitrosomorpholine (NDMM) Shows Drastically Accelerated Tumorigenicity Compared to the Unsubstituted Parent Compound N-nitrosomorpholine in Rats

A comparative carcinogenicity study in rats demonstrated that the introduction of two methyl groups at the 2- and 6-positions of the morpholine ring profoundly alters carcinogenic potency and target organ specificity. N-nitrosomorpholine (NMOR) administered at 4 mg/week for 30 weeks produced liver tumors in 53% of treated animals, with 50% survival at 75 weeks. In contrast, 2,6-dimethylnitrosomorpholine (NDMM, as the isomeric mixture) given at an equimolar dose (5 mg/week for 30 weeks) caused 100% mortality with tumors within 34 weeks, shifting the principal target from the liver to the esophagus and nasal turbinates, with only 1 liver tumor observed [1]. Although this study used the isomeric mixture, it establishes the critical role of the 2,6-dimethyl substitution in amplifying carcinogenic potency—a structural feature common to both isomers, and one that is absent in unsubstituted nitrosomorpholine and other cyclic nitrosamines [1].

structure-activity relationship methyl substitution effect nitrosamine carcinogenicity amplification

Cis Isomer Preferentially Undergoes β-Oxidation to HPOP and BHP in Vivo Across Three Species, While Trans Isomer Is Metabolized via α-Oxidation

In an in vivo comparative metabolism study, female Fischer rats, Syrian golden hamsters, and guinea pigs were treated by gavage with 12 mg/kg of NDMM (both isomers) plus radiolabeled cis or trans isomer. In all three species, animals administered the cis isomer excreted substantially larger amounts of HPOP and N-nitroso-bis(2-hydroxypropyl)amine (BHP)—products of β-oxidation—than those treated with the trans isomer [1]. Conversely, the trans isomer yielded significantly higher urinary excretion of 2-(2-hydroxyl-methyl)ethoxy propanoic acid, a metabolite attributed to α-oxidation: 24%, 22%, and 13% of the total dose in rats, hamsters, and guinea pigs, respectively [1]. Hamsters and guinea pigs treated with the more carcinogenic cis isomer also excreted twice as much of two additional unidentified metabolites compared to animals given the trans isomer [1]. These in vivo findings corroborate the in vitro microsomal data and demonstrate that the stereochemistry-governed metabolic bifurcation is conserved across rodent species.

in vivo nitrosamine metabolism urinary metabolite profiling species comparative metabolism stereochemistry-dependent metabolic fate

Cis Isomer as a Stereochemically Defined Pharmaceutical Reference Standard for Nitrosamine Impurity Analysis in ANDA/QC Applications

Suppliers including SynZeal, ChemWhat, and AquigenBio specifically market the cis isomer (CAS 69091-16-3) as a characterized reference standard for nitrosamine impurity analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial nitrosamine production monitoring [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines, with the option for further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. The analytical supply chain differentiates this stereochemically resolved cis standard from the commercial isomeric mixture (CAS 1456-28-6, typically ~2:1 cis:trans) and from the trans isomer (CAS 69091-15-2), enabling unambiguous chromatographic peak identification and quantification in validated methods where co-elution or misidentification of the trans isomer would constitute an analytical failure [1].

nitrosamine impurity reference standard pharmaceutical analytical method validation USP/EP traceability ANDA quality control

Defined Application Scenarios for (2R,6S)-2,6-Dimethyl-4-nitrosomorpholine, cis (CAS 69091-16-3) Based on Quantitative Differentiation Evidence


Pancreatic Carcinogenesis Modeling in the Syrian Hamster Using a Stereochemically Defined Proximate Carcinogen Precursor

Investigators studying nitrosamine-induced pancreatic ductal adenocarcinoma in the Syrian golden hamster model require the cis isomer specifically because it preferentially undergoes β-hydroxylation to yield HPOP, the proximate pancreatic carcinogen (72.3% of total product vs. 30.2% for the trans isomer in liver microsomes), and is more potent in inducing pancreatic and hepatic tumors in this species . Using the trans isomer or the commercial mixture would compromise the consistency and relevance of the carcinogenic response in the target organ. The established dose range for cis-NNDM administered continuously via osmotic pump is approximately 950 mg/kg for pancreatic lesion induction .

Hepatic Carcinogenesis Studies in the Guinea Pig Model Requiring Near-Complete Tumor Penetrance

The guinea pig model of nitrosamine hepatocarcinogenesis is uniquely served by the cis isomer, which produces ~100% liver tumor incidence (with lung and adrenal cortex involvement) upon twice-weekly gavage over 30 weeks, compared to the trans isomer which produces essentially no tumors under identical conditions . This extreme stereochemical dependence makes the cis isomer irreplaceable for studies examining hepatic nitrosamine activation, DNA adduct formation, and tumor progression in this species. The quantitative virtually all-or-none dichotomy in tumorigenicity also makes this system valuable for studying stereochemical determinants of nitrosamine metabolic activation .

Stereochemistry-Dependent Nitrosamine Metabolic Activation Studies: β-Hydroxylation vs. α-Hydroxylation Pathway Partitioning

The cis and trans isomers of NNDM constitute a powerful paired probe system for dissecting the stereochemical determinants of nitrosamine metabolic activation by cytochrome P450 enzymes. The cis isomer yields >70% HPOP (β-hydroxylation) while the trans isomer yields only 20–30% HPOP with the balance proceeding through α-hydroxylation, despite identical VMax values for total metabolism (2.13 nmol/min/mg hamster microsomal protein) . When combined with site-specific deuterium labeling, the HPOP yield spans a range from 93.9% (cis α-d4) to 8.5% (trans β-d2), enabling fine-grained investigation of enzymatic stereoelectronic effects . Researchers requiring the pure cis stereoisomer as a defined substrate for such mechanistic enzymology studies cannot substitute the isomeric mixture without introducing uncontrolled stereochemical variables. The in vivo metabolic divergence has also been confirmed across rats, hamsters, and guinea pigs .

Pharmaceutical Nitrosamine Impurity Reference Standard for Validated ANDA Analytical Methods in QC Environments

Pharmaceutical analytical laboratories developing and validating methods for nitrosamine impurity quantification under ICH M7, USP <1469>, and EMA guidance require stereochemically resolved reference standards to ensure unambiguous chromatographic peak identification. The cis isomer (CAS 69091-16-3) is supplied as a fully characterized single-isomer reference standard with regulatory-compliant documentation, suitable for ANDA method validation (AMV) and routine QC application, with optional traceability to USP or EP pharmacopeial standards . The resolved cis standard eliminates the quantitative ambiguity inherent in using the commercial isomeric mixture (CAS 1456-28-6), which contains an undefined and potentially variable cis:trans ratio. Procurement of the stereochemically defined standard reduces the risk of method validation failure and regulatory queries during ANDA review.

Quote Request

Request a Quote for (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.